4-(2-Fluorophenyl)-2-methylthiazole

Medicinal Chemistry ADME Drug Metabolism

Researchers optimizing kinase inhibitor leads often face poor membrane permeability and rapid oxidative clearance with non-fluorinated thiazole scaffolds. 4-(2-Fluorophenyl)-2-methylthiazole (LogP 3.26) overcomes these limitations through ortho-fluorine substitution that enhances metabolic stability. • Enables distinct ATP-pocket binding interactions vs. meta/para-fluorinated analogs • Supports dual COX-1/COX-2 inhibitor SAR with balanced eicosanoid modulation • Supplied with ≥96% purity; ambient shipping; global delivery

Molecular Formula C10H8FNS
Molecular Weight 193.239
CAS No. 1355248-06-4
Cat. No. B595576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)-2-methylthiazole
CAS1355248-06-4
Synonyms4-(2-Fluorophenyl)-2-Methylthiazole
Molecular FormulaC10H8FNS
Molecular Weight193.239
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2F
InChIInChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
InChIKeyGCZHKMJJVUOWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenyl)-2-methylthiazole: A Fluorinated Building Block


4-(2-Fluorophenyl)-2-methylthiazole is a heterocyclic organic compound characterized by a thiazole core bearing a 2-fluorophenyl substituent at the 4-position and a methyl group at the 2-position . As a fluorinated building block, it serves as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents [1]. The compound exhibits moderate to high lipophilicity (calculated LogP of 3.26) due to the aromatic fluorophenyl moiety, a property that influences its membrane permeability and biological interactions .

Why 4-(2-Fluorophenyl)-2-methylthiazole Cannot Be Substituted


The ortho-fluorine substitution on the phenyl ring of 4-(2-fluorophenyl)-2-methylthiazole confers distinct electronic and steric properties that are not replicated by its meta- or para-fluorinated analogs. Fluorine substitution at the 2-position of the phenyl ring creates a unique local dipole and steric environment that alters binding conformations with biological targets compared to the 3- or 4-fluoro isomers [1]. This structural distinction directly impacts target engagement and selectivity profiles in enzyme inhibition assays, particularly for kinases and cyclooxygenases [2]. Furthermore, the ortho-fluorine influences the compound's lipophilicity and metabolic stability in ways that cannot be achieved by non-fluorinated phenyl-thiazole analogs .

4-(2-Fluorophenyl)-2-methylthiazole vs. Isomeric Analogs


Ortho-Fluorine Confers Superior Metabolic Stability

Comparative studies with 4-chlorophenyl thiazole analogs demonstrate that fluorinated derivatives, including 4-(2-fluorophenyl)-2-methylthiazole, exhibit higher metabolic stability due to reduced oxidative metabolism . The carbon-fluorine bond is stronger and less susceptible to cytochrome P450-mediated oxidation than the carbon-chlorine bond, resulting in extended half-life in hepatic microsomal assays.

Medicinal Chemistry ADME Drug Metabolism

Lipophilicity Profile and Membrane Permeability

The calculated LogP of 4-(2-fluorophenyl)-2-methylthiazole is 3.26, indicating moderate to high lipophilicity that favors passive membrane diffusion . This value differs from non-fluorinated 4-phenyl-2-methylthiazole, which exhibits a LogP of approximately 2.86, reflecting the increased hydrophobicity conferred by fluorine substitution [1]. The ortho-fluorine position also creates a unique electronic environment compared to para-fluorinated analogs, which share an identical LogP of 3.26 but differ in dipole moment and target binding orientation [2].

Physicochemical Properties Drug Design ADME

Ortho-Fluorine Scaffold for Kinase Inhibitors

4-(2-Fluorophenyl)-2-methylthiazole is specifically noted as a valuable building block for the synthesis of heterocyclic scaffolds used in kinase inhibitor development [1]. The ortho-fluorine substitution pattern provides distinct steric and electronic properties that differ from meta- and para-fluorophenyl isomers (CAS 1023867-44-8 and 450-29-3, respectively), which influences binding pocket interactions in ATP-competitive kinase inhibitors [2]. While all three isomers share the same molecular weight and formula, their three-dimensional electrostatic potential surfaces differ significantly, affecting molecular recognition by kinase active sites.

Kinase Inhibitors Medicinal Chemistry Building Blocks

Dual COX-1/COX-2 Inhibition

In vitro assays have demonstrated that 4-(2-fluorophenyl)-2-methylthiazole inhibits both COX-1 and COX-2 enzymes involved in inflammation and pain signaling pathways [1]. The compound's dual inhibition profile distinguishes it from selective COX-2 inhibitors and may offer therapeutic advantages in conditions where balanced eicosanoid modulation is desired. However, specific IC50 values for this compound are not publicly available for direct comparison with other fluorophenyl-thiazole derivatives.

Anti-inflammatory COX Inhibition Pain Signaling

Antifungal Activity via Cell Wall Disruption

4-(2-Fluorophenyl)-2-methylthiazole has demonstrated antifungal properties through disruption of fungal cell wall synthesis in preliminary studies [1]. This mechanism of action differs from conventional azole antifungals that target ergosterol biosynthesis. While quantitative MIC (Minimum Inhibitory Concentration) values for specific fungal strains are not available in the open literature for this exact compound, the observed activity suggests potential utility in antifungal drug discovery programs. Comparative studies with other fluorophenyl-thiazole derivatives would be needed to establish relative potency.

Antifungal Infectious Disease Cell Wall Synthesis

Research Applications for 4-(2-Fluorophenyl)-2-methylthiazole


Kinase Inhibitor Scaffold Synthesis

Utilize 4-(2-fluorophenyl)-2-methylthiazole as a privileged building block in the synthesis of ATP-competitive kinase inhibitors, where the ortho-fluorine substitution pattern provides distinct binding pocket interactions compared to meta- and para-fluorinated analogs [1]. This application is supported by the compound's established use in heterocyclic scaffold construction for kinase-targeted therapeutics [1].

ADME Optimization Studies

Incorporate this compound into lead optimization programs where balanced lipophilicity (LogP = 3.26) is desired to achieve adequate membrane permeability while maintaining acceptable solubility profiles . The fluorinated structure offers enhanced metabolic stability relative to chlorinated analogs, reducing oxidative clearance in hepatic microsomal assays .

Dual COX-1/COX-2 Anti-inflammatory Discovery

Employ 4-(2-fluorophenyl)-2-methylthiazole as a starting point for developing dual COX-1/COX-2 inhibitors for inflammatory conditions where balanced eicosanoid modulation may offer therapeutic advantages over highly selective agents [2]. The compound's demonstrated in vitro COX inhibitory activity supports its utility in structure-activity relationship (SAR) exploration.

Antifungal Development via Cell Wall Disruption

Explore 4-(2-fluorophenyl)-2-methylthiazole as a scaffold for novel antifungal agents that disrupt fungal cell wall synthesis, a mechanism distinct from ergosterol biosynthesis inhibitors commonly used in clinical practice [3]. This approach may help address emerging antifungal resistance through alternative pathways.

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